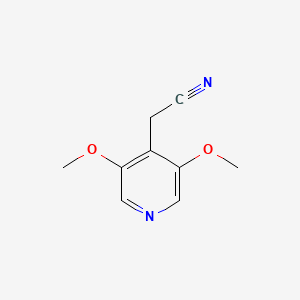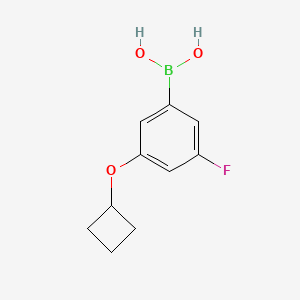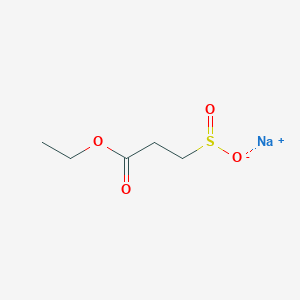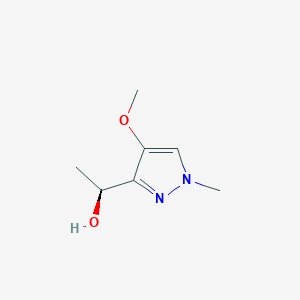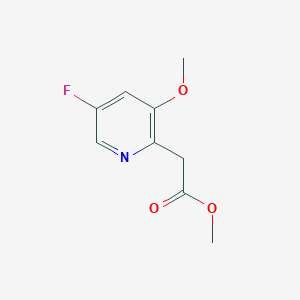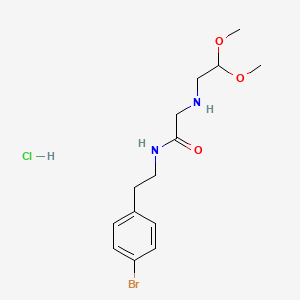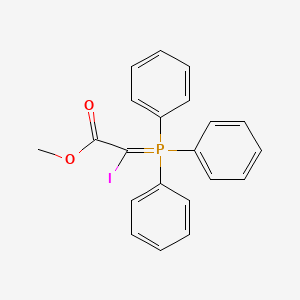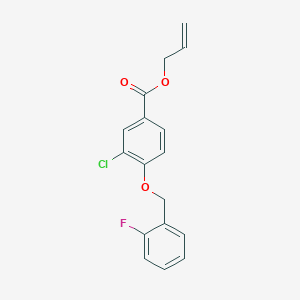
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C17H14ClFO3 and a molecular weight of 320.7 g/mol . This compound is known for its unique structure, which includes an allyl ester group, a chlorinated benzene ring, and a fluorobenzyl ether moiety. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the allyl group. One common method involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base to form the intermediate 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid. This intermediate is then esterified with allyl alcohol under acidic conditions to yield the final product .
Chemical Reactions Analysis
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., m-chloroperbenzoic acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is utilized in various scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate include:
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoate: This compound has a similar structure but with an additional chlorine atom on the fluorobenzyl group.
3-Chloro-4-((2-methylbenzyl)oxy)benzoate: This compound features a methyl group instead of a fluorine atom on the benzyl ether moiety.
Properties
Molecular Formula |
C17H14ClFO3 |
|---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
prop-2-enyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H14ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h2-8,10H,1,9,11H2 |
InChI Key |
LUOPNWMXJBYJPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13024098.png)
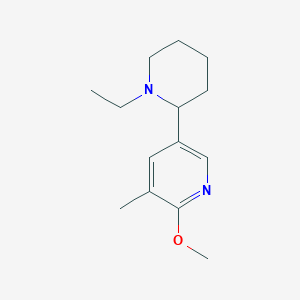
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
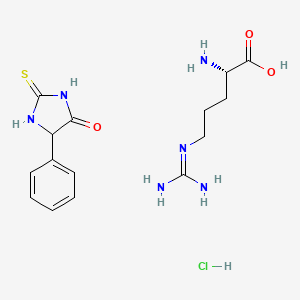
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
